

# Synthesis of Oxaprozin via a 2-(Bromomethyl)oxazole Analogue: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-(Bromomethyl)benzo[d]oxazole

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## Abstract

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class of compounds.<sup>[1][2]</sup> It is utilized in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.<sup>[1]</sup> This document outlines a detailed, step-by-step protocol for the synthesis of Oxaprozin commencing with a 2-(bromomethyl)-4,5-diphenyl-oxazole intermediate. This key intermediate provides a reactive handle for the introduction of the propionic acid side chain through a malonic ester synthesis route.<sup>[1]</sup> The protocols provided are intended to be reproducible for researchers in the fields of medicinal chemistry and drug development.

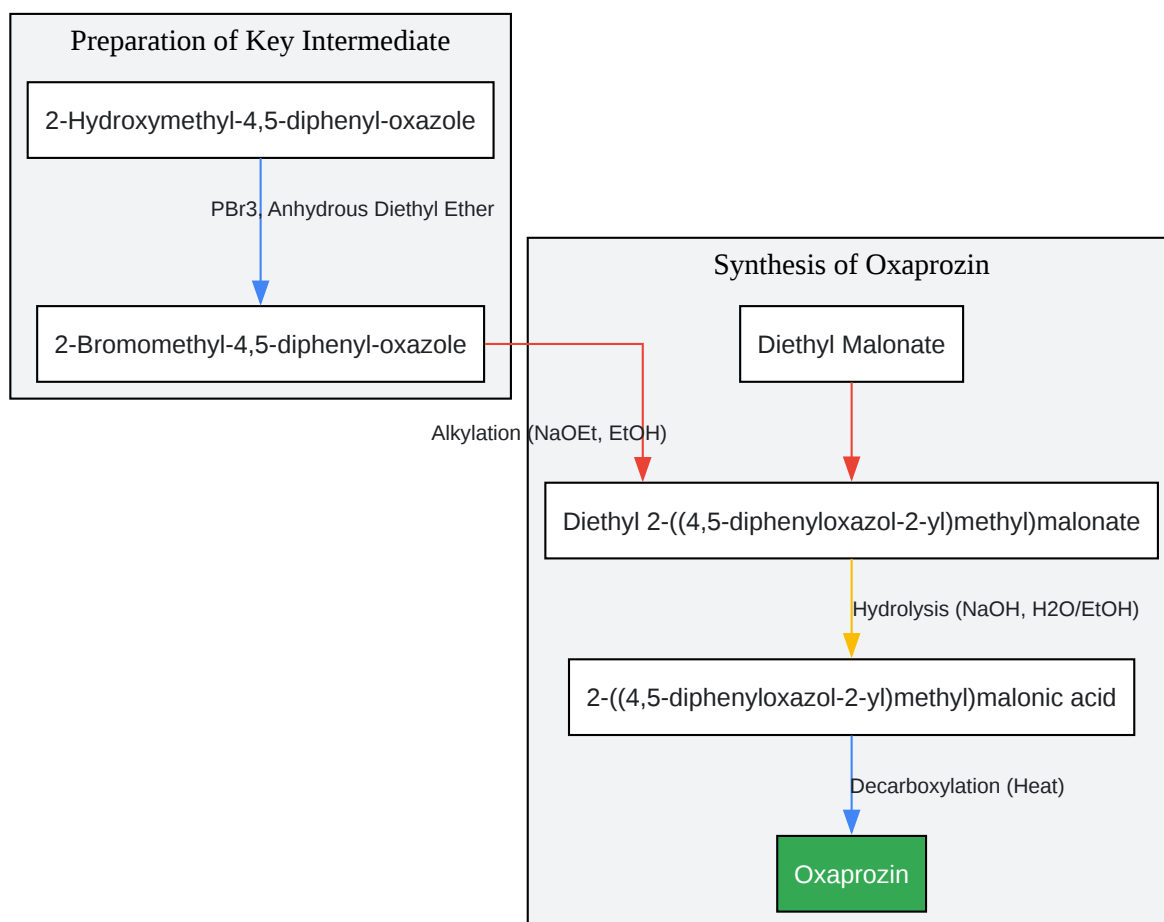
## Synthetic Pathway Overview

The synthesis of Oxaprozin from the 2-(bromomethyl)-4,5-diphenyl-oxazole analogue proceeds through a three-step sequence:

- Alkylation: The reaction of 2-bromomethyl-4,5-diphenyl-oxazole with a malonate ester.<sup>[1]</sup>
- Hydrolysis: Saponification of the resulting diester to form a dicarboxylic acid.<sup>[1]</sup>
- Decarboxylation: The removal of one carboxyl group to yield the final product, Oxaprozin.<sup>[1]</sup>

The precursor, 2-bromomethyl-4,5-diphenyl-oxazole, can be synthesized from the corresponding 2-hydroxymethyl-4,5-diphenyl-oxazole, which is accessible through the Robinson-Gabriel synthesis.[1]

## Experimental Workflow



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Caption: Synthetic workflow for Oxaprozin.

## Experimental Protocols

## Part 1: Synthesis of 2-Bromomethyl-4,5-diphenyl-oxazole

### Materials:

- 2-Hydroxymethyl-4,5-diphenyl-oxazole
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether
- Nitrogen gas
- Ice bath
- Round-bottom flask
- Dropping funnel
- Stirring apparatus

### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxymethyl-4,5-diphenyl-oxazole (1.0 eq) in anhydrous diethyl ether.[\[1\]](#)
- Cool the solution in an ice bath.[\[1\]](#)
- Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether via a dropping funnel with constant stirring.[\[1\]](#)
- After the addition is complete, continue to stir the reaction mixture at  $0^\circ\text{C}$  for 1 hour.[\[1\]](#)
- Allow the reaction to proceed at room temperature for an additional 2 hours.[\[1\]](#)
- Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with diethyl ether. The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

## Part 2: Synthesis of Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate

Materials:

- 2-Bromomethyl-4,5-diphenyl-oxazole
- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Absolute ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- TLC plates

Procedure:

- Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask.[\[1\]](#)
- To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.[\[1\]](#)
- After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.[\[1\]](#)
- Heat the reaction mixture to reflux and maintain for 4-6 hours.[\[1\]](#)
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[1\]](#)
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[\[1\]](#)

- Dissolve the residue in water and extract the product with diethyl ether.<sup>[1]</sup> The combined organic layers are then washed, dried, and concentrated to yield the crude diester, which can be purified by column chromatography.

## Part 3: Synthesis of Oxaprozin

Materials:

- Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl) for acidification
- Heating apparatus

Procedure:

- **Hydrolysis:** Dissolve the purified diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate in a mixture of ethanol and water containing an excess of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
- **Acidification:** After cooling, the reaction mixture is concentrated to remove the ethanol. The aqueous solution is then acidified with hydrochloric acid to precipitate the dicarboxylic acid intermediate, 2-((4,5-diphenyloxazol-2-yl)methyl)malonic acid.
- **Decarboxylation:** The isolated dicarboxylic acid is then heated (neat or in a high-boiling solvent) to effect decarboxylation, yielding Oxaprozin.<sup>[1]</sup>
- **Purification:** The crude Oxaprozin can be purified by recrystallization from an appropriate solvent system.

## Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis of Oxaprozin. The yields are representative and may vary based on reaction scale and optimization.

Step	Reactants	Key Reagents	Product	Typical Yield (%)
Bromination	2-Hydroxymethyl-4,5-diphenyl-oxazole	PBr <sub>3</sub>	2-Bromomethyl-4,5-diphenyl-oxazole	75-85
Alkylation	2-Bromomethyl-4,5-diphenyl-oxazole, Diethyl malonate	NaOEt	Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate	70-80
Hydrolysis & Decarboxylation	Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate	NaOH, Heat	Oxaprozin	80-90

## Concluding Remarks

This protocol provides a robust and reproducible method for the synthesis of Oxaprozin using a 2-(bromomethyl)oxazole analogue. The described malonic ester synthesis route is an efficient method for constructing the propionic acid side chain. Researchers should adhere to standard laboratory safety practices when handling all chemicals, particularly phosphorus tribromide and sodium ethoxide. The purity and identity of the synthesized compounds should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.

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## References

- 1. benchchem.com [benchchem.com]
- 2. Oxaprozin | C<sub>18</sub>H<sub>15</sub>NO<sub>3</sub> | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
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